1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-5-phenylpentane-1,5-dione
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Overview
Description
1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-5-phenylpentane-1,5-dione is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-5-phenylpentane-1,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents such as sulfonyl chlorides.
Attachment of the Chlorophenyl Group: This step often involves nucleophilic substitution reactions where a chlorophenyl group is introduced to the pyrrolidine ring.
Formation of the Pentane-1,5-dione Moiety: This can be synthesized through aldol condensation reactions followed by oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-5-phenylpentane-1,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorophenyl and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-5-phenylpentane-1,5-dione has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be utilized in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-5-phenylpentane-1,5-dione involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The pyrrolidine ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione and pyrrolidine-2-one share structural similarities with 1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-5-phenylpentane-1,5-dione.
Sulfonyl Compounds: Sulfonyl chlorides and sulfonamides are related compounds that feature the sulfonyl functional group.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the chlorophenyl group enhances its electrophilic properties, while the pyrrolidine ring provides structural rigidity and potential for hydrogen bonding.
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-5-phenylpentane-1,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO4S/c22-17-9-11-18(12-10-17)28(26,27)19-13-14-23(15-19)21(25)8-4-7-20(24)16-5-2-1-3-6-16/h1-3,5-6,9-12,19H,4,7-8,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYQSGFYPHNASM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)CCCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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